molecular formula C5H5BrN2S B1375249 5-Bromo-3-cyclopropyl-1,2,4-thiadiazole CAS No. 1494127-23-9

5-Bromo-3-cyclopropyl-1,2,4-thiadiazole

Cat. No.: B1375249
CAS No.: 1494127-23-9
M. Wt: 205.08 g/mol
InChI Key: FJKWDKYPIXOIMD-UHFFFAOYSA-N
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Description

5-Bromo-3-cyclopropyl-1,2,4-thiadiazole is a heterocyclic compound containing a bromine atom, a cyclopropyl group, and a thiadiazole ring. Thiadiazoles are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .

Scientific Research Applications

5-Bromo-3-cyclopropyl-1,2,4-thiadiazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Investigated for its role in drug development, particularly in targeting specific enzymes and receptors.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

Thiadiazole derivatives exhibit various biological activities due to the presence of N–C–S– moiety . They have the ability to disrupt processes related to DNA replication, permitting them to inhibit replication of both bacterial and cancer cells . The experimental results were supported by the docking study using the Kinase ThiM from Klebsiella pneumoniae .

Safety and Hazards

Thiadiazole-containing compounds are considered hazardous by the 2012 OSHA Hazard Communication Standard . They have acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with target organs being the respiratory system .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-cyclopropyl-1,2,4-thiadiazole typically involves the reaction of cyclopropylamine with thiocarbonyl diimidazole, followed by bromination. The reaction conditions often include the use of solvents like acetonitrile and catalysts such as triethylamine .

Industrial Production Methods

Industrial production methods for thiadiazole derivatives often involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques like high-performance liquid chromatography (HPLC) is common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-cyclopropyl-1,2,4-thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-3-cyclopropyl-1,2,4-thiadiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and cyclopropyl group enhances its reactivity and potential as a pharmacophore .

Properties

IUPAC Name

5-bromo-3-cyclopropyl-1,2,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2S/c6-5-7-4(8-9-5)3-1-2-3/h3H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJKWDKYPIXOIMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NSC(=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1494127-23-9
Record name 5-bromo-3-cyclopropyl-1,2,4-thiadiazole
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